molecular formula C17H16N2S B6173162 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine CAS No. 325769-17-3

4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine

Cat. No. B6173162
CAS RN: 325769-17-3
M. Wt: 280.4
InChI Key:
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Description

4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine (4-ETMP) is a novel thiazole pyridine compound that has recently been gaining attention in the scientific community for its potential applications in various areas of research. 4-ETMP has been studied for its ability to act as a ligand, an inhibitor, and an antioxidant, and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine is still not fully understood. However, it is believed that 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine acts as an antioxidant by scavenging free radicals, as an antimicrobial by interfering with the cell wall synthesis of bacteria, as an anti-inflammatory by inhibiting the production of pro-inflammatory cytokines, and as an antifungal by disrupting the cell membrane of fungi. In addition, 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has been shown to modulate the activity of various neurotransmitters and hormones, such as dopamine and serotonin, by binding to their respective receptors.
Biochemical and Physiological Effects
4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has been found to possess a wide range of biochemical and physiological effects. In laboratory studies, 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has been found to possess antioxidant, antimicrobial, anti-inflammatory, and antifungal activities. In addition, 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has been found to modulate the activity of various neurotransmitters and hormones, such as dopamine and serotonin. 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has also been found to possess anti-cancer activity, and may be useful in the treatment of certain types of cancers.

Advantages and Limitations for Lab Experiments

4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. In addition, 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has been found to possess a wide range of biological activities, making it a useful tool for various types of research. However, 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine is not suitable for use in humans, as it has not been tested for safety and efficacy in humans.

Future Directions

The potential future directions for 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in various areas of research. In addition, further studies are needed to determine the safety and efficacy of 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine in humans. Finally, 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine may be useful in the development of new drugs and therapies, and further research is needed to explore this potential.

Synthesis Methods

4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine can be synthesized through the reaction of 2-ethyl-4-(3-methylphenyl)-1,3-thiazole and pyridine. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at a temperature of around 100-120°C. The reaction is usually carried out in a sealed vessel, such as a Schlenk flask, to ensure that all reactants are fully reacted and that no side reactions occur. The reaction yields 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine in a yield of up to 90%.

Scientific Research Applications

4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has been found to possess a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and antifungal activities. It has also been used as a ligand in various studies, including studies of metal complexes and as an inhibitor of enzymes. In addition, 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine has been studied for its ability to modulate the activity of various neurotransmitters and hormones, such as dopamine and serotonin.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine' involves the synthesis of the thiazole ring followed by the coupling of the thiazole ring with the pyridine ring.", "Starting Materials": [ "2-ethyl-4-(3-methylphenyl)-1,3-thiazole-5-carboxylic acid", "2-bromo-5-chloropyridine", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide (DCC)", "Dimethylformamide (DMF)", "Chloroform", "Sodium bicarbonate (NaHCO3)", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-ethyl-4-(3-methylphenyl)-1,3-thiazole-5-carboxylic acid", "Starting material: Ethyl acetoacetate, 3-methylbenzaldehyde, sulfur, ammonium acetate", "Reaction conditions: Reflux in ethanol", "Step 2: Synthesis of 4-(2-ethyl-1,3-thiazol-5-yl)benzoic acid", "Starting material: 2-ethyl-4-(3-methylphenyl)-1,3-thiazole-5-carboxylic acid", "Reaction conditions: React with phosphorus oxychloride (POCl3) in refluxing chloroform", "Step 3: Synthesis of 4-(2-ethyl-1,3-thiazol-5-yl)benzonitrile", "Starting material: 4-(2-ethyl-1,3-thiazol-5-yl)benzoic acid", "Reaction conditions: React with thionyl chloride (SOCl2) in refluxing chloroform", "Step 4: Synthesis of 4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine", "Starting material: 4-(2-ethyl-1,3-thiazol-5-yl)benzonitrile, 2-bromo-5-chloropyridine, triethylamine, N,N'-Dicyclohexylcarbodiimide (DCC)", "Reaction conditions: React in DMF at room temperature, quench with water and NaHCO3" ] }

CAS RN

325769-17-3

Product Name

4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridine

Molecular Formula

C17H16N2S

Molecular Weight

280.4

Purity

95

Origin of Product

United States

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